AMG-151 is synthesized as a free base form of ARRY-403. It is categorized under glucokinase activators, which are compounds that enhance the activity of glucokinase, an enzyme pivotal in glucose metabolism. The compound has been the subject of various clinical trials aimed at evaluating its efficacy in lowering fasting plasma glucose levels in patients with type 2 diabetes .
The synthesis of AMG-151 involves several chemical reactions and purification processes. The key steps in the synthesis include:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
AMG-151 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it includes:
The three-dimensional structure allows for allosteric modulation of glucokinase, enhancing its activity in response to glucose levels .
AMG-151 participates in various chemical reactions pertinent to its function as a glucokinase activator:
The compound's reactivity profile indicates stability under physiological conditions but may undergo metabolic transformations in vivo that could affect its pharmacokinetics .
The mechanism of action of AMG-151 revolves around its role as an allosteric modulator of glucokinase:
The primary application of AMG-151 lies in its potential use as an antidiabetic agent:
Ongoing studies continue to explore its efficacy and safety profile compared to existing diabetes treatments .
Table 1: Key Structural and Functional Domains of Human Glucokinase
Domain | Role in Catalysis | Impact of AMG-151 |
---|---|---|
Allosteric Activator Site (AAS) | Binds activators; modulates conformation | Direct binding stabilizes super-open state |
Glucose-Binding Site | Substrate binding and affinity | Indirectly enhances glucose affinity via Ser₁₅₁ |
ATP-Binding Site | Catalytic phosphorylation | Increases catalytic efficiency (kcat) |
Helical Domain (αC-helix) | Mediates open/closed transitions | Stabilizes closed conformation |
AMG-151 free base (ARRY-403) functions as a potent allosteric activator of human glucokinase (GK), targeting a specific site distinct from the enzyme’s catalytic center. GK exhibits intrinsic conformational dynamics, cycling between inactive ("super-open"), low-affinity ("open"), and catalytically competent ("closed") states. AMG-151 binds to the allosteric activator site (AAS) located at the junction of the GK’s large and small domains, stabilizing the enzyme’s "closed" conformation. This stabilization reduces the energy barrier for glucose-induced conformational changes, enhancing the enzyme’s readiness for catalysis [5] [9].
Crucially, mutagenesis studies reveal that residues like Ser₁₅₁ participate in a hydrogen-bonding network connecting the allosteric site to the catalytic cleft. Mutation of Ser₁₅₁ to alanine (S151A) abolishes cooperativity and drastically reduces the S₀.₅ for glucose, confirming this residue’s role in transmitting allosteric effects. AMG-151 exploits this network, acting as a "molecular glue" that optimizes domain-domain alignment and facilitates glucose access to the active site [9] [5].
AMG-151 significantly alters the kinetic behavior of glucokinase, characterized by two key parameters:
Reduction in S₀.₅ (Apparent Km for Glucose):GK exhibits a high S₀.₅ (~8 mM glucose) under physiological conditions, serving as a threshold for insulin release. AMG-151 reduces S₀.₅ by shifting the enzyme’s affinity curve leftward. In vitro studies demonstrate an S₀.₅ of 0.93 mM glucose in the presence of 5 µM AMG-151 – an ~8.6-fold increase in glucose affinity. This enhances GK’s sensitivity to physiological glucose concentrations (4–6 mM) [3] [1].
Increase in Vmax (Catalytic Efficiency):AMG-151 elevates GK’s maximal velocity (Vmax) by 34% compared to baseline (134% of control at 5 mM glucose). This stems from accelerated catalytic turnover (kcat) due to stabilized substrate binding and improved ADP release kinetics [3] [9].
Table 2: Kinetic Parameters of AMG-151-Mediated Glucokinase Activation
Parameter | Control (No Activator) | AMG-151 (5 µM) | Fold Change |
---|---|---|---|
S₀.₅ (Glucose) | ~8.0 mM | 0.93 mM | ↓ 8.6x |
Vmax | 100% (Reference) | 134% | ↑ 1.34x |
EC₅₀ (AMG-151) | - | 79 nM | - |
Catalytic Efficiency (kcat/S₀.₅) | Low | High | ↑ ~11x |
The compound’s half-maximal effective concentration (EC₅₀) is 79 nM at 5 mM glucose, highlighting its potency. Furthermore, AMG-151 transforms GK’s sigmoidal kinetics (Hill coefficient, nH ≈ 1.7) toward Michaelis-Menten hyperbolicity (nH ≈ 1.0–1.2), eliminating substrate cooperativity. This kinetic shift ensures more predictable glucose phosphorylation across the glycemic range [3] [5].
AMG-151 exhibits high selectivity for glucokinase over related hexokinases (HKs I–IV) and off-target kinases:
Hexokinase Isozyme Selectivity:GK (Hexokinase IV) shares <70% sequence identity with high-affinity hexokinases I–III. AMG-151 shows >1,000-fold selectivity for GK over HK-I, HK-II, and HK-III, attributed to its specific binding to the GK-specific allosteric site absent in other isozymes. No significant activation of HK-I or HK-II is observed at concentrations ≤10 µM [3] [9].
Kinome-Wide Selectivity:Broad-spectrum kinase profiling (against >300 kinases) confirms minimal off-target inhibition. AMG-151 exhibits IC₅₀ values >10 µM for 98% of tested kinases, including those implicated in toxicity (e.g., JAK2, VEGFR2, BTK). Weak inhibition (IC₅₀ 1–10 µM) is observed for only 2 kinases, clinically irrelevant at therapeutic exposures [2] [6] [8].
Table 3: Selectivity Profile of AMG-151 Against Key Kinase Families
Kinase/Isozyme | Family/Function | AMG-151 Activity (IC₅₀ or EC₅₀) | Selectivity vs. GK |
---|---|---|---|
Glucokinase (GK) | Hexokinase IV | EC₅₀ = 79 nM | Reference |
Hexokinase I (HK-I) | Hexokinase | >100 µM | >1,265x |
Hexokinase II (HK-II) | Hexokinase | >100 µM | >1,265x |
JAK2 | Tyrosine Kinase | >10 µM | >126x |
VEGFR2 | Receptor Tyrosine Kinase | >10 µM | >126x |
BTK | Tyrosine Kinase | >10 µM | >126x |
This selectivity arises from AMG-151’s unique chemical scaffold and its targeting of GK-specific residues (e.g., Asn₁₆₆, Ser₁₅₁) not conserved in other kinases. The compound’s low potential for drug-drug interactions further supports its kinase selectivity [3] [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7